![molecular formula C20H22N4O5S B2360318 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-09-6](/img/structure/B2360318.png)
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'DESOB' and has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
Proteomics Research
4-Diethylsulfamoyl-benzoic acid: , a related compound, is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or peptides to study their structure-function relationships, stability, and interactions with other biomolecules.
Anti-Diabetic Drug Development
Similar compounds have shown potential as anti-diabetic agents . For instance, 2,5-dimethoxy (4-methoxyphenyl)benzamide has been identified to double the glucose uptake of C2C12 muscle cells and enhance the expressions of proteins involved in glucose uptake improvement . By analogy, our compound of interest may serve as a lead compound in the development of new anti-diabetic medications.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDHHPJOFLJDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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